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Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a fluorescent dye used for long-

term cell tracing and the analysis of cell proliferation.[1][2][3] The non-fluorescent and cell-

permeable CFDA-SE passively diffuses into cells.[4][5] Inside the cell, intracellular esterases

cleave the acetate groups, converting it to the highly fluorescent, amine-reactive

carboxyfluorescein succinimidyl ester (CFSE).[1][4] CFSE covalently binds to intracellular

proteins, ensuring its retention within the cell.[1][5] As cells divide, the CFSE is distributed

approximately equally between the two daughter cells, leading to a successive halving of the

fluorescence intensity with each generation.[4][5] This allows for the tracking of cell divisions

and the determination of the generation number of individual cells within a population using

flow cytometry.[1][4][6]

Principle of CFDA-SE Based Proliferation Analysis
The fundamental principle of using CFDA-SE for tracking cell proliferation lies in the serial

dilution of the fluorescent dye with each cell division. A uniformly stained population of cells will

initially show a single bright peak of fluorescence when analyzed by flow cytometry. As the cells

proliferate, each division results in daughter cells with approximately half the fluorescence

intensity of the parent cell. This leads to the appearance of multiple, successively dimmer

fluorescence peaks on a histogram, with each peak representing a distinct cell generation. By
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analyzing the distribution of cells across these peaks, one can quantify various parameters of

cell proliferation.
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Diagram 1: Principle of CFDA-SE cell labeling and fluorescence dilution.

Experimental Protocols
Reagent Preparation and Storage

CFDA-SE Stock Solution: Prepare a stock solution of CFDA-SE at a concentration 1000-fold

higher than the final working concentration (e.g., 2 mM for a 2 µM final concentration) in

anhydrous dimethyl sulfoxide (DMSO).[7][8]

Storage: Aliquot the stock solution into single-use vials and store them desiccated at -20°C.

[7][8] To avoid hydrolysis, use aliquots for no more than two months.[7][8]

Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Cell Preparation: Suspend cells in a single-cell suspension in pre-warmed (37°C) PBS or

HBSS containing 0.1% BSA at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL.[7] Ensure

there are no cell clumps.

CFDA-SE Working Solution: Prepare a 2x working solution of CFDA-SE from the stock

solution in PBS with 0.1% BSA. For example, for a final labeling concentration of 5 µM,

prepare a 10 µM solution.[7][8] The volume of the working solution should be equal to the

volume of the cell suspension.[7]

Staining: Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.

Mix gently and incubate for 10-15 minutes at 37°C.[1][2][7] The optimal staining

concentration and time should be determined empirically for each cell type, typically ranging

from 0.5 to 25 µM.[1][2]

Stopping the Reaction: To stop the staining, add 5 volumes of ice-cold complete culture

medium to the cell suspension.[1][2] The protein in the medium will quench the unreacted

CFDA-SE.[7]
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Washing: Centrifuge the cells and wash them three times with complete culture medium to

remove any unbound dye.[1][8] An optional incubation at 37°C for 5 minutes after the second

wash can help free unreacted CFDA-SE to diffuse out of the cells before the final wash.[8]

Cell Culture: Resuspend the cells in the appropriate culture medium and proceed with the

experiment.

Data Acquisition and Analysis
Flow Cytometry

Instrumentation: Acquire data on a flow cytometer equipped with a 488 nm laser for

excitation.[7]

Emission Detection: Detect the CFSE fluorescence in the fluorescein (FITC) channel,

typically using a 530/30 or similar bandpass filter.[7]

Controls: Include an unstained cell sample as a negative control to set the background

fluorescence.[1]

Gating Strategy
A proper gating strategy is crucial for accurate analysis of CFDA-SE data.

Forward vs. Side Scatter (FSC/SSC): Gate on the cell population of interest based on their

size (FSC) and granularity (SSC) to exclude debris.[9][10]

Doublet Exclusion: Use a plot of FSC-Area versus FSC-Height (or FSC-Width) to gate on

single cells and exclude doublets or cell aggregates.[11]

CFSE Histogram: Generate a histogram of the CFSE fluorescence for the gated single-cell

population. The x-axis will represent fluorescence intensity, and the y-axis will represent the

number of cells.
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Diagram 2: Experimental workflow for CFDA-SE proliferation analysis.

Quantitative Data Analysis
Once the generational peaks are identified on the CFSE histogram, several quantitative

parameters can be calculated to describe the proliferative response. Many flow cytometry

analysis software packages, such as FlowJo, have built-in tools for proliferation analysis.[12]

[13]
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Parameter Description
Formula/Method of
Calculation

Percentage of Divided Cells

The fraction of cells in the

initial population that have

undergone at least one

division.

Calculated by summing the

number of cells in all

generations except generation

0 and dividing by the total

number of cells.

Division Index

The average number of

divisions for all cells in the

culture.

Calculated by summing the

product of the number of cells

in each generation and the

generation number, then

dividing by the total number of

cells.

Proliferation Index

The average number of

divisions that a responding cell

has undergone.

Calculated by summing the

product of the number of cells

in each generation and the

generation number, then

dividing by the number of cells

that have divided (total cells -

generation 0 cells).

Precursor Frequency

The proportion of the original

cell population that has

proliferated.

This is derived by back-

calculation based on the

number of cells in each

generation to estimate the

number of original parent cells

that went on to divide.[14]

Replication Index
The fold-expansion of the

overall culture.

The sum of the cells in all

generations divided by the

computed number of original

parent cells.[14]
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Toxicity: CFDA-SE can be toxic to some cell types, potentially causing growth arrest or

apoptosis.[7][8] It is crucial to perform a titration to determine the lowest effective

concentration that provides adequate fluorescence for tracking multiple generations without

compromising cell viability.[7][8]

Cell Type Variability: The optimal staining concentration and incubation time can vary

significantly between different cell types.[8]

In Vivo Studies: For in vivo studies, such as adoptive T-cell transfer, higher concentrations of

CFDA-SE (e.g., 2-5 µM) may be required for long-term tracking.[7][8]

Multi-color Flow Cytometry: CFSE's green fluorescence allows for simultaneous staining with

other fluorescently labeled antibodies, enabling the analysis of proliferation within specific

cell subpopulations.[6][15]

Data Interpretation: The peaks in the CFSE histogram should be distinct and well-resolved

for accurate generation counting. Up to 8 rounds of division can typically be tracked before

the fluorescence intensity approaches the level of autofluorescence of unstained cells.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lumiprobe.com [lumiprobe.com]

2. lumiprobe.com [lumiprobe.com]

3. lumiprobe.com [lumiprobe.com]

4. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. docs.research.missouri.edu [docs.research.missouri.edu]

7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

8. med.virginia.edu [med.virginia.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Protocol-for-CFSE-Labeling.pdf
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Protocol-for-CFSE-Labeling.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Protocol-for-CFSE-Labeling.pdf
https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Protocol-for-CFSE-Labeling.pdf
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://www.bio-rad-antibodies.com/proliferation-measurement.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911498/
https://www.benchchem.com/product/b7799389?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/manual/cfda-se-cell-tracing-kit
https://www.lumiprobe.com/manual/pdfByUrl/cfda-se-cell-tracing-kit/en
https://www.lumiprobe.com/k/cfda-se-cell-tracing-kit
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911498/
https://academic.oup.com/bioinformatics/article/32/15/2321/1743064
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Protocol-for-CFSE-Labeling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. researchgate.net [researchgate.net]

10. bio-rad-antibodies.com [bio-rad-antibodies.com]

11. bosterbio.com [bosterbio.com]

12. researchgate.net [researchgate.net]

13. Flow Cytometry Analysis Software I FluoroFinder [fluorofinder.com]

14. appliedcytometry.com [appliedcytometry.com]

15. bio-rad-antibodies.com [bio-rad-antibodies.com]

To cite this document: BenchChem. [Application Notes and Protocols for Determining Cell
Generation Number using CFDA-SE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799389#analyzing-cfda-se-data-to-determine-
generation-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/figure/Gating-strategies-for-CFSE-labeled-lymphocytes-in-flow-cytometry-A-Gating-of-the_fig3_322869732
https://www.bio-rad-antibodies.com/flow-cytometry-gating-strategies.html
https://www.bosterbio.com/blog/post/comprehensive-guide-to-gating-strategies-in-flow-cytometry
https://www.researchgate.net/post/What-is-a-way-to-analyze-CFSE-data-to-get-a-proliferation-index
https://fluorofinder.com/analysis-software/
https://www.appliedcytometry.com/articles/cell-proliferation-dye-dilution/
https://www.bio-rad-antibodies.com/proliferation-measurement.html
https://www.benchchem.com/product/b7799389#analyzing-cfda-se-data-to-determine-generation-number
https://www.benchchem.com/product/b7799389#analyzing-cfda-se-data-to-determine-generation-number
https://www.benchchem.com/product/b7799389#analyzing-cfda-se-data-to-determine-generation-number
https://www.benchchem.com/product/b7799389#analyzing-cfda-se-data-to-determine-generation-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7799389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

